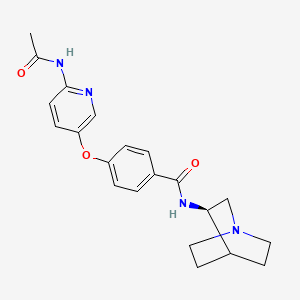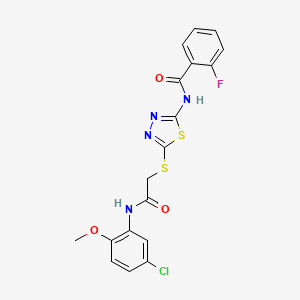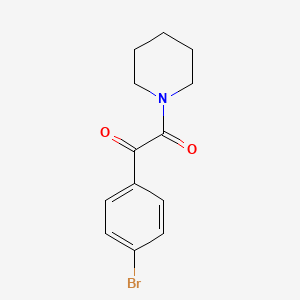![molecular formula C17H14N2OS4 B14137338 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol CAS No. 89313-69-9](/img/structure/B14137338.png)
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C17H14N2OS4. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(benzothiazol-2-yl)urea: Another benzothiazole derivative with similar biological activities.
2-Mercaptobenzothiazole: A precursor in the synthesis of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol.
Benzothiazole: The parent compound of the benzothiazole derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzothiazole moieties linked by a propanol backbone make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
89313-69-9 |
|---|---|
Formule moléculaire |
C17H14N2OS4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1,3-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C17H14N2OS4/c20-11(9-21-16-18-12-5-1-3-7-14(12)23-16)10-22-17-19-13-6-2-4-8-15(13)24-17/h1-8,11,20H,9-10H2 |
Clé InChI |
POWJHRSLZQMAPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(CSC3=NC4=CC=CC=C4S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)

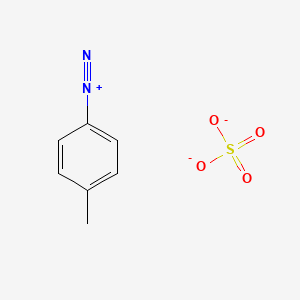
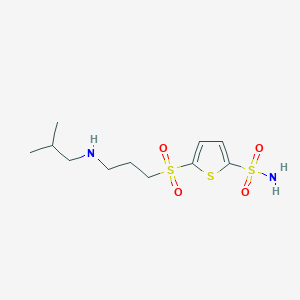
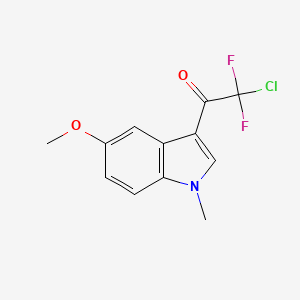
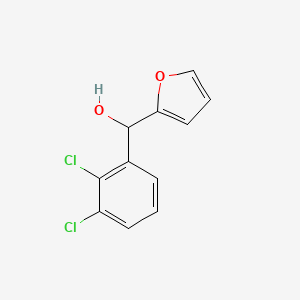
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
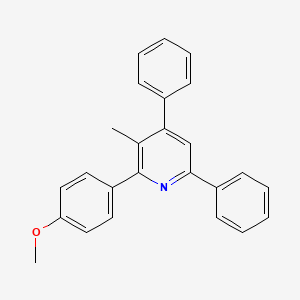
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
